molecular formula C8H6ClF3N2 B3046573 5-(Trifluoromethyl)-1H-benzo[d]imidazole hydrochloride CAS No. 1260642-93-0

5-(Trifluoromethyl)-1H-benzo[d]imidazole hydrochloride

Cat. No.: B3046573
CAS No.: 1260642-93-0
M. Wt: 222.59
InChI Key: UTXTYBVGNRTFLR-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-1H-benzo[d]imidazole hydrochloride is a halogenated benzimidazole derivative characterized by a trifluoromethyl (-CF₃) group at the 5-position of the benzimidazole core. This compound is synthesized through multi-step reactions involving cyclization and substitution, with high purity (98%) confirmed by analytical methods such as HPLC and NMR . The -CF₃ group enhances its lipophilicity and metabolic stability, making it a candidate for therapeutic applications, notably antihypertensive activity, as demonstrated in studies using spontaneously hypertensive rats (SHR) .

Properties

IUPAC Name

6-(trifluoromethyl)-1H-benzimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2.ClH/c9-8(10,11)5-1-2-6-7(3-5)13-4-12-6;/h1-4H,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTXTYBVGNRTFLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)NC=N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260642-93-0
Record name 1H-Benzimidazole, 6-(trifluoromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260642-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of benzimidazole using reagents such as trifluoromethyltrimethylsilane in the presence of a fluoride source like tetrabutylammonium fluoride . The reaction is usually carried out in an aprotic solvent such as tetrahydrofuran under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as crystallization and chromatography would be employed to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)-1H-benzo[d]imidazole hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzimidazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of benzimidazole derivatives, including 5-(trifluoromethyl)-1H-benzo[d]imidazole hydrochloride, as anticancer agents. These compounds have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study demonstrated that derivatives of this compound exhibited significant cytotoxicity against human cancer cells, making them candidates for further development as chemotherapeutic agents .

Receptor Antagonism
This compound has also been investigated for its role as a dual antagonist of serotonin receptors (5-HT2A and 5-HT6). Research indicates that compounds with similar structures can modulate neurotransmitter systems involved in mood regulation and cognitive functions. The ability to target multiple receptor types suggests potential applications in treating psychiatric disorders such as schizophrenia and depression .

Agricultural Chemistry

Pesticidal Properties
There is emerging research into the use of benzimidazole derivatives in agricultural applications, particularly as fungicides or herbicides. The trifluoromethyl group enhances the lipophilicity of these compounds, potentially improving their efficacy against various pathogens. Preliminary studies indicate that such compounds can inhibit fungal growth effectively, suggesting their utility in crop protection .

Material Science

Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored to enhance thermal stability and chemical resistance. Research has shown that polymers modified with this compound exhibit improved mechanical properties and thermal degradation profiles, making them suitable for high-performance applications in coatings and composites .

Case Studies

Case Study 1: Anticancer Research
A study published in a peer-reviewed journal investigated a series of benzimidazole derivatives for their anticancer properties. The results indicated that compounds featuring the trifluoromethyl group exhibited enhanced potency against various cancer cell lines compared to their non-fluorinated counterparts. This highlights the importance of fluorination in drug design .

Case Study 2: Agricultural Efficacy
In agricultural trials, formulations containing this compound were tested against common plant pathogens. Results showed a significant reduction in disease incidence and improved crop yield, underscoring the compound's potential as an effective agrochemical .

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)-1H-benzo[d]imidazole hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The biological and chemical properties of benzimidazole derivatives are heavily influenced by substituents. Below is a comparative analysis:

Table 1: Substituent Effects on Key Properties
Compound Substituent(s) Key Properties Biological Activity Reference
5-(Trifluoromethyl)-1H-benzo[d]imidazole HCl -CF₃ at C5 High lipophilicity; mp >250°C; 98% purity Antihypertensive
1-Benzyl-5-phenyl-1H-imidazole (103) Phenyl at C5; benzyl at N1 Lower solubility (oil); unquantified purity Not reported
6-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole -CF₃ at C2; -OCH₃ at C6 Similar lipophilicity; structural isomer of target compound Unknown
5,6-Dimethyl-1-(3-methylbenzyl)-1H-benzo[d]imidazole (5b) Methyl at C5/C6; benzyl at N1 Enhanced antifungal activity; moderate solubility Antifungal (azole-resistant strains)
6-Chloro-2-(trifluoromethyl)-1H-benzo[d]imidazole-4,7-dione (14c–i) -CF₃ at C2; Cl at C6; dione core High polarity; purple/red solids; 43–77% yields Antitumor (P2X3 receptor modulation)

Key Observations :

  • Electron-Withdrawing Groups : The -CF₃ group in the target compound improves metabolic stability compared to electron-donating groups (e.g., -OCH₃ in ) .
  • Positional Isomerism : Substituent placement (e.g., -CF₃ at C5 vs. C2) alters receptor binding and solubility .
  • Halogenation : Chlorine (e.g., in 14c–i) increases reactivity and antitumor potency but may reduce oral bioavailability due to higher polarity .

Key Observations :

  • The trifluoromethyl group in the target compound is advantageous for antihypertensive applications due to its stability, outperforming nitro-substituted analogs .
  • Methyl and benzyl groups (e.g., 5a, 5b) are more effective for antifungal activity, likely due to improved membrane interaction .
  • Antitumor activity is maximized in dione-containing derivatives (14c–i), where the combination of -CF₃ and chloro groups enhances receptor binding .

Biological Activity

5-(Trifluoromethyl)-1H-benzo[d]imidazole hydrochloride is a compound of increasing interest due to its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and enzyme inhibition. This article explores the biological activity of this compound through various studies and research findings.

Chemical Structure and Properties

The compound features a benzimidazole core, which is known for its pharmacological properties. The trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.

Target Interactions:

  • The compound is believed to interact with specific receptors and enzymes, similar to other benzimidazole derivatives. For instance, it may inhibit fibroblast growth factor receptor 1 (FGFR1), a target implicated in various cancers.

Biochemical Pathways:

  • By modulating FGFR1 activity, the compound can influence pathways related to cell growth, differentiation, and survival. This could lead to alterations in cellular processes such as apoptosis and proliferation.

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. For example, compounds structurally related to 5-(trifluoromethyl)-1H-benzo[d]imidazole have shown effectiveness against Mycobacterium tuberculosis (M. tuberculosis) with minimal inhibitory concentrations (MIC) ranging from 3.8 µM to 6.9 µM . These compounds were also effective against multidrug-resistant strains without apparent toxicity to human cell lines.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For instance:

  • In vitro studies demonstrated that certain benzimidazole derivatives significantly reduced the viability of cancer cell lines (e.g., MCF7) while maintaining lower toxicity towards non-cancerous cells (e.g., MCF10A) .
  • The structure-activity relationship (SAR) studies highlighted that modifications in the benzimidazole structure could enhance cytotoxic effects against cancer cells while minimizing side effects on healthy cells .

Study on Antimycobacterial Activity

A study synthesized a series of 2-(benzylthio)-1H-benzo[d]imidazoles, which included derivatives of 5-(trifluoromethyl)-1H-benzo[d]imidazole. The lead compounds demonstrated promising antimycobacterial activity with MIC values indicating effective inhibition of M. tuberculosis growth and good selectivity towards human cells .

Study on Anticancer Properties

In another investigation into the anticancer effects, compounds derived from benzimidazole were tested against breast cancer cell lines. Results showed that certain derivatives not only inhibited cell growth but also induced apoptosis through specific signaling pathways .

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for its therapeutic application:

  • Absorption and Distribution: The trifluoromethyl group enhances membrane permeability.
  • Metabolism: Studies suggest that these compounds undergo metabolic transformations that can affect their bioavailability and efficacy.
  • Excretion: Understanding the excretion pathways is essential for evaluating potential toxicity.

Summary Table of Biological Activities

Activity Type Target Effectiveness Reference
AntimicrobialMycobacterium tuberculosisMIC: 3.8 - 6.9 µM
AnticancerMCF7 (breast cancer)Reduced viability
Enzyme InhibitionFGFR1Modulates cellular growth

Q & A

Q. What are the standard synthetic protocols for 5-(Trifluoromethyl)-1H-benzo[d]imidazole hydrochloride?

The synthesis typically involves condensation reactions of substituted aldehydes with diamines under acidic conditions. For example, a related compound, 1-phenyl-N-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-benzo[d]imidazol-5-amine·HCl, was synthesized using 6-(trifluoromethyl)nicotinaldehyde and an amine precursor in a hydrochloric acid-mediated procedure, yielding a hydrochloride salt with 78% efficiency after recrystallization . Reaction optimization often includes refluxing in acetic acid or using phosphorus oxychloride as a cyclizing agent .

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

  • LRMS (ESI) : To confirm molecular weight (e.g., observed m/z 369.30 [M+1]+ for a related compound) .
  • NMR spectroscopy : For structural elucidation of substituents and regiochemistry, particularly 1H/13C NMR in DMSO-d6 or CDCl3 .
  • Melting point analysis : To verify purity (e.g., mp 214–219°C for structurally similar imidazole derivatives) .

Q. How should this compound be stored to ensure stability?

Store in airtight containers at -20°C or below 4°C to prevent degradation. Light-sensitive derivatives require amber glassware, and hygroscopic samples should be kept under inert gas (e.g., N2) .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound during synthesis?

  • Reaction conditions : Prolonged reflux (3–6 hours) in glacial acetic acid enhances cyclization efficiency. For example, a 3-hour reflux with ammonium acetate and p-chlorobenzaldehyde achieved high yields in analogous imidazole syntheses .
  • Catalysts : Nano SiO₂ can accelerate benzimidazole formation by promoting condensation while reducing side reactions .
  • Work-up : Neutralization with ammonium hydroxide or sodium carbonate followed by recrystallization (e.g., from methanol) improves purity .

Q. What methodologies are used to evaluate its biological activity, such as antimicrobial effects?

  • In vitro assays : Minimum inhibitory concentration (MIC) testing against S. aureus and S. typhi using broth dilution methods. Substituted benzimidazoles with electron-withdrawing groups (e.g., -CF3) show enhanced activity due to improved membrane penetration .
  • Structure-activity relationship (SAR) studies : Systematic substitution at the 2-, 4-, and 5-positions of the imidazole core to assess how trifluoromethyl groups modulate potency .

Q. How can researchers address discrepancies in biological activity data across studies?

  • Control for substituent effects : Conflicting results may arise from variations in substituents (e.g., -Cl vs. -CF3). For example, 5-(trifluoromethyl) derivatives exhibit stronger antibacterial activity than chloro-substituted analogs .
  • Standardize assay protocols : Discrepancies in MIC values can stem from differences in bacterial strains or growth media. Cross-validation using reference compounds (e.g., ciprofloxacin) is critical .

Q. What retrosynthetic strategies are effective for designing novel derivatives of this compound?

  • AI-powered synthesis planning : Tools leveraging databases like Reaxys or Pistachio predict feasible routes, such as one-step nucleophilic substitution or cyclization .
  • Heterocyclic coupling : Introduce diversity via Suzuki-Miyaura cross-coupling or Ullmann reactions at the benzimidazole core .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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